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Compound of Interest

2-Methoxy-5-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B1297676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-(trifluoromethyl)aniline (CAS No: 349-65-5), a key intermediate in pharmaceutical
and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data in a structured format, outlines detailed experimental
protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data

The following tables summarize the available *H NMR, 13C NMR, and Mass Spectrometry data
for 2-Methoxy-5-(trifluoromethyl)aniline.

Table 1: *H NMR Spectroscopic Data
Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm AR (J) Hz g

Data not publicly

available

Note: While sources indicate the existence of *H NMR data for this compound, specific
chemical shifts and coupling constants are not readily available in the public domain. Based on
the structure, the spectrum is expected to show signals for three aromatic protons with splitting

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1297676?utm_src=pdf-interest
https://www.benchchem.com/product/b1297676?utm_src=pdf-body
https://www.benchchem.com/product/b1297676?utm_src=pdf-body
https://www.benchchem.com/product/b1297676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

patterns influenced by their relative positions, a singlet for the methoxy group protons, and a
broad singlet for the amine protons.

« 13 1

Chemical Shift (6) ppm Assighment

Data not publicly available

Note: Similar to the *H NMR data, specific 13C NMR chemical shifts for 2-Methoxy-5-
(trifluoromethyl)aniline are not publicly available. The spectrum is expected to show eight
distinct signals corresponding to the eight carbon atoms in the molecule, including the
trifluoromethyl carbon which will appear as a quartet due to coupling with fluorine.

Table 3: Mass Spectrometry Data
m/z

Interpretation

191 Molecular ion [M]*

176 [M - CH3]*

148 [M-CHs - COJ*

133 [M - CHs - CO - NH]* or [M - CFs]*
192.1 [M+H]* (from ESI-MS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and Mass
Spectrometry data for aniline derivatives like 2-Methoxy-5-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Methoxy-5-(trifluoromethyl)aniline is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a5 mm NMR
tube. Tetramethylsilane (TMS) is typically added as an internal standard (0O ppm).
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e Instrumentation: *H and 3C NMR spectra are recorded on a 300, 400, or 500 MHz NMR
spectrometer.

e 'H NMR Acquisition:
o Pulse Sequence: A standard single-pulse sequence is used.

o Number of Scans: 16-64 scans are typically acquired, depending on the sample
concentration.

o Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
e 13C NMR Acquisition:
o Pulse Sequence: A proton-decoupled pulse sequence is used.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.

o Relaxation Delay: A relaxation delay of 2 seconds is typically used.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 2-Methoxy-5-(trifluoromethyl)aniline (1-10 pg/mL)
is prepared in a suitable solvent such as methanol or acetonitrile. For Electrospray lonization
(ESI), a small amount of formic acid (0.1%) may be added to promote protonation.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI) and a mass analyzer (e.g.,
Quadrupole or Time-of-Flight - TOF) is used.

o Data Acquisition:

o lonization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the
sample is introduced into the ion source, and the instrument is operated in positive ion
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mode to detect the [M+H]* ion.

o Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z)
range (e.g., 50-300 amu).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound and the general structure of 2-Methoxy-5-(trifluoromethyl)aniline.
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A logical workflow for the spectroscopic analysis of a chemical compound.
The chemical structure of 2-Methoxy-5-(trifluoromethyl)aniline.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-
(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297676#spectroscopic-data-nmr-mass-spec-for-2-
methoxy-5-trifluoromethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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